(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one (5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
Brand Name: Vulcanchem
CAS No.: 194937-75-2
VCID: VC20915667
InChI: InChI=1S/C16H18O3/c1-9(2)11-4-5-12-7-13-15(19-14(12)8-11)6-10(3)18-16(13)17/h6-7,11,14H,1,4-5,8H2,2-3H3/t11-,14-/m0/s1
SMILES: CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol

(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one

CAS No.: 194937-75-2

Cat. No.: VC20915667

Molecular Formula: C16H18O3

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one - 194937-75-2

Specification

CAS No. 194937-75-2
Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
IUPAC Name (5aS,7S)-3-methyl-7-prop-1-en-2-yl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
Standard InChI InChI=1S/C16H18O3/c1-9(2)11-4-5-12-7-13-15(19-14(12)8-11)6-10(3)18-16(13)17/h6-7,11,14H,1,4-5,8H2,2-3H3/t11-,14-/m0/s1
Standard InChI Key GRYISIULMJKOLF-FZMZJTMJSA-N
Isomeric SMILES CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(=C)C)C(=O)O1
SMILES CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1
Canonical SMILES CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator